Chemoselective O‑Deprotection of Aryl Propargyl Ether in the Presence of Methyl‑ and Allyl‑Ethers Using BBr₃
Under standard boron tribromide conditions (1–2 equiv BBr₃, CH₂Cl₂, –20 °C to room temperature), aryl propargyl ethers are cleaved selectively to the corresponding phenol in the presence of aryl methyl ethers and esters, while aryl allyl ethers undergo very rapid Claisen rearrangement under identical conditions and benzyl ethers are cleaved more rapidly than propargyl [1]. When both a propargyl ether and a methyl ether are present on the same molecule, 1 equiv of BBr₃ exclusively cleaves the propargyl group at –20 °C or room temperature (entries 3 and 4 of the study), leaving the methyl ether intact [1]. This establishes the target compound—bearing both a propargyl ether and a methoxy group—as a privileged substrate for orthogonal deprotection sequences not accessible with allyl‑ or benzyl‑protected analogs.
| Evidence Dimension | Selective O‑deprotection by BBr₃ |
|---|---|
| Target Compound Data | Cleavage of propargyl ether (ArOCH₂C≡CH → ArOH) at –20 °C to rt with 1 equiv BBr₃; aryl methyl ether (~OCH₃ meta) remains intact. |
| Comparator Or Baseline | Aryl allyl ether: rapid Claisen rearrangement to ortho‑allyl phenol (uncontrolled) under same conditions. Benzyl ether: cleaved faster than propargyl. |
| Quantified Difference | Propargyl ether cleavage is the slowest and most controlled; methyl ether is fully stable (no demethylation observed). Allyl ether undergoes quantitative Claisen rearrangement, not simple cleavage. |
| Conditions | BBr₃ (1 equiv), CH₂Cl₂, –20 °C to 25 °C, 30 min to 2 h (Org. Lett. 2004, 6, 2777–2779). |
Why This Matters
In complex multi‑step syntheses requiring selective unmasking of a phenol without affecting a neighboring methoxy group, the propargyl ether handle provides a unique orthogonal deprotection option that allyl and benzyl ethers cannot match.
- [1] Punna, S.; Meunier, S.; Finn, M. G. A Hierarchy of Aryloxide Deprotection by Boron Tribromide. Org. Lett. 2004, 6 (16), 2777–2779. DOI: 10.1021/ol0489898. View Source
